Aquilarone C
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Overview
Description
Aquilarone C is a chromone derivative with notable anti-inflammatory propertiesAgarwood is highly valued for its use in traditional medicine, religious rites, and cultural activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aquilarone C involves several steps, starting from simpler chromone derivatives. The synthetic route typically includes the formation of the chromone core, followed by functional group modifications to introduce the specific substituents found in this compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in agarwood. advances in biotechnology have led to the development of biological agarwood-inducing techniques, such as the Agar-Bit method, which produces high yields of agarwood within six months . This method involves stimulating the Aquilaria trees to produce resin, which contains this compound and other valuable compounds.
Chemical Reactions Analysis
Types of Reactions
Aquilarone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the chromone core, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Aquilarone C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chromone derivatives and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolite production.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the production of high-value agarwood products, including perfumes and incense
Mechanism of Action
Aquilarone C exerts its anti-inflammatory effects by modulating the expression of specific genes and proteins involved in the inflammatory response. It targets molecular pathways such as the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory mediators. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating immune responses .
Comparison with Similar Compounds
Aquilarone C is unique among chromone derivatives due to its specific substituents and biological activity. Similar compounds include other chromone derivatives found in agarwood, such as:
- Aquilarone A
- Aquilarone B
- Aquilarone D
These compounds share structural similarities but differ in their substituents and biological activities.
Properties
Molecular Formula |
C18H20O7 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15-,16-,17+/m0/s1 |
InChI Key |
NRDKOXSXHXTKHR-LUKYLMHMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Origin of Product |
United States |
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